molecular formula C19H24N2O3S B4429514 1-(4-methoxyphenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine

1-(4-methoxyphenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine

Cat. No. B4429514
M. Wt: 360.5 g/mol
InChI Key: VBWRCKCASHFYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine, also known as PMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PMS is a piperazine derivative that has been synthesized and studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. In inflammation research, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines and chemokines. In neurological disorder research, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological disorder research, this compound has been shown to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine has several advantages and limitations for lab experiments. One advantage is that this compound is a relatively stable compound that can be easily synthesized and purified. Another advantage is that this compound has been shown to have low toxicity in animal studies. However, one limitation is that this compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its pharmacological properties.

Future Directions

There are several future directions for the study of 1-(4-methoxyphenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine. One direction is to further investigate the mechanism of action of this compound in various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, there is a need for the development of novel formulations of this compound to improve its solubility and bioavailability. Finally, the potential therapeutic applications of this compound in other diseases such as cardiovascular disease and metabolic disorders should be explored.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied in inflammation research, where it has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-(4-methoxyphenyl)-4-[(4-methylphenyl)methylsulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-16-3-5-17(6-4-16)15-25(22,23)21-13-11-20(12-14-21)18-7-9-19(24-2)10-8-18/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWRCKCASHFYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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